molecular formula C6H4N2O5<br>C6H3(OH)(NO2)2<br>C6H4N2O5 B072891 2,4-Dinitrophenol CAS No. 1326-82-5

2,4-Dinitrophenol

Cat. No. B072891
CAS RN: 1326-82-5
M. Wt: 184.11 g/mol
InChI Key: UFBJCMHMOXMLKC-UHFFFAOYSA-N
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Description

2,4-Dinitrophenol (DNP) is an organic compound with the formula HOC6H3(NO2)2 . It has been used in explosives manufacturing and as a pesticide and herbicide . In humans, DNP causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat and potentially causing uncontrolled hyperthermia . It was developed as one of the first weight loss drugs in the early twentieth century but was banned due to its risk of death and toxic side effects .


Synthesis Analysis

DNP can be produced by hydrolysis of 1-chloro-2,4-dinitrobenzene . Other routes of DNP synthesis include nitration of monochlorobenzene, nitration of benzene with nitrogen dioxide and mercurous nitrate, oxidation of 1,3-dinitrobenzene, and nitration of phenol with nitric acid . A dust explosion is possible with DNP in powder or granular form in the presence of air .


Molecular Structure Analysis

DNP has the chemical formula HOC6H3(NO2)2 . As a solid, it is yellow, crystalline, and has a sweet, musty odor . It sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions .


Chemical Reactions Analysis

DNP may explosively decompose when submitted to shock, friction, or concussion, and may explode upon heating . DNP forms explosive salts with strong bases as well as ammonia, and emits toxic fumes of nitrogen dioxide when heated to decomposition .


Physical And Chemical Properties Analysis

DNP is a yellow, crystalline solid with a sweet, musty odor . It sublimates, is volatile with steam, and is soluble in most organic solvents as well as aqueous alkaline solutions .

Scientific Research Applications

  • Effects on Activated Sludge : 2,4-Dinitrophenol has been employed in various capacities including as a dietary aid, insecticide, weed killer, dye, and wood preservative. At low concentrations, it acts as a powerful stimulator of respiration while inhibiting growth, affecting the basic mechanism in cells related to phosphate-bond generation and oxidative reactions. Its introduction to sewage systems has raised concerns for sewage treatment plants employing biological processes, prompting studies on its effects on activated sludge (Rich & Yates, 1955).

  • Obesity Treatment and Energy Homeostasis : Historically used as a weight loss drug, DNP increases energy expenditure without changing food intake. In mice, it led to reduced weight gain at thermoneutrality by decreasing fat mass without affecting lean mass, improving glucose tolerance, and reducing hepatic steatosis. It also altered thyroid hormone levels and brown adipose tissue activity (Goldgof et al., 2014).

  • Toxicity and Public Health Concerns : DNP's resurgence as a slimming aid has raised health concerns. Its potential fatal adverse effects include hyperthermia, cataract, agranulocytosis, hepatotoxicity, nephrotoxicity, and cardiotoxicity. Its misuse, especially among body-conscious groups, has been highlighted in case studies (Lee et al., 2014).

  • Environmental Degradation : The compound is toxic to animals, plants, and microorganisms, inhibiting respiration and photophosphorylation. Research has shown that certain microalgae and cyanobacteria, such as Anabaena variabilis and Anabaena cylindrica, can remove 2,4-DNP from industrial wastewater, highlighting its role in environmental cleanup (Hirooka et al., 2006).

  • Neuronal Effects : DNP interferes with mitochondrial activity, impacting the metabolism of neural tissue. It causes a reduction in ATP supply, leading to cellular ion imbalances (Godfraind et al., 1970).

  • Aquatic Toxicology : 2,4-DNP poses risks to freshwater ecosystems. Research has focused on determining hazardous concentrations for aquatic species, contributing to environmental risk assessments and management (Kwak et al., 2020).

Safety And Hazards

DNP is highly toxic and was banned for human consumption due to its risk of death and toxic side effects . Acute exposure can result in nausea, vomiting, sweating, dizziness, headaches, and loss of weight . Chronic exposure can result in the formation of cataracts and skin lesions, weight loss, and effects on the bone marrow, central nervous system, and cardiovascular system .

Future Directions

Despite its high toxicity and lack of antidotes, DNP is still used in “diet pills” and continues to be a topic of research . By enhancing our understanding of the pharmacokinetic-pharmacodynamic relationship of DNP, new approaches to leverage oxidative phosphorylation uncoupling as a weight loss strategy can be developed .

properties

IUPAC Name

2,4-dinitrophenol
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InChI

InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H
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InChI Key

UFBJCMHMOXMLKC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O
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Molecular Formula

C6H4N2O5, Array
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DSSTOX Substance ID

DTXSID0020523
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Molecular Weight

184.11 g/mol
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Physical Description

2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide., Liquid, Yellow crystals with a sweet, musty odor; [CHRIS], CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

Sublimes (when carefully heated) (NTP, 1992), Sublimes
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Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 67.1 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, methanol, Solubility at 15 °C (g/100 g solution): ethyl acetate 15.55; acetone 35.90; chloroform 5.39; pyridine 20.08; carbon tetrachloride 0.423; toluene 6.36, Soluble in aqueous alkaline solutions, In water, 5,600 mg/L at 18 °C; 43,000 mg/L at 100 °C, In water, 2,790 mg/L at 20 °C, Solubility in water, g/l: 6 (poor)
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Density

1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.683 g/cu cm at 24 °C, Relative density (water = 1): 1.68
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Vapor Density

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air = 1), Relative vapor density (air = 1): 6.36
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Vapor Pressure

0.00039 [mmHg], 3.9X10-4 mm Hg at 20 °C
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Mechanism of Action

2,4-DNP was demonstrated to be an uncoupler of oxidative phosphorylation in an in vitro study. 2,4-DNP prevented phosphorylation without affecting, or with a slight stimulation of, oxidation. During the Krebs cycle, 2,4-DNP uncouples oxidative phosphorylation from electron transport by carrying protons across the inner mitochondrial membrane, thereby dissipating the pH gradient and membrane electrochemical potential and preventing the formation of adenosine triphosphate (ATP). During this uncoupling, electron transport from NADH to oxygen proceeds normally, but the energy produced, which is normally stored in high-energy phosphate bonds in ATP, is released as heat. The small amount of ATP produced directly from glycolysis is not affected. In vitro studies further demonstrated and investigated the ability of 2,4-DNP to uncouple oxidative phosphorylation. 2,4-DNP increased the rate of oxygen uptake and changed the electron microscopic appearance of rat liver mitochondria in vitro from an expanded configuration to a condensed state, with the ultrastructural change occurring in concert with the functional changes of uncoupling. All energy-dependent biochemical processes thus are likely to be affected. Many of the clinical observations of 2,4-DNP toxicity, such as elevated basal metabolic rate or oxygen consumption, elevated respiration and pulse rates, increased perspiration, increased body temperature in humans and animals are related to the uncoupling of oxidative phosphorylation. When heat production exceeds the organism's capacity to dissipate heat, fatal hyperthermia may result, The uncoupling of mitochondrial electron transport from oxidative phosphorylation with resultant decreased production of ATP by 2,4-DNP appears to be related to the cataractogenesis of 2,4-DNP. The lens epithelium is the chief source of available energy for the lens. In most animals, the energy needs are met principally by anaerobic glycolysis, and <30% by oxidative phosphorylation. In incubated bovine lenses, oxygen was not necessary for maintaining sodium levels in the presence of glucose, suggesting anaerobic respiration in the lens. Energy evolved from the breakdown of ATP by Na+/K+-activated ATPase is required for the transport of these cations across the lens epithelium to maintain proper ionic balance. Sodium is actively transported from the lens to the aqueous humor, while potassium is actively transported in the reverse direction. Interference with this active transport mechanism across the lens epithelium can result in increased sodium in the lens, disruption of the ionic balance between the lens and aqueous humor, and subsequent cataract formation. An in vitro study with rabbit lenses also demonstrated that 2,4-DNP does not cause calcium-induced cataracts by interfering with active transport of calcium from the lens, because the energy for calcium transport is derived from anaerobic glycolysis and not oxidative phosphorylation., Transthyretin (TTR), a homotetrameric thyroxine transport protein found in the plasma and cerebrospinal fluid, circulates normally as a innocuous soluble protein. In some individuals, TTR polymerizes to form insoluble amyloid fibrils. TTR amyloid fibril formation and deposition have been associated with several diseases like familial amyloid polyneuropathy and senile systemic amyloidosis. Inhibition of the fibril formation is considered a potential strategy for the therapeutic intervention. The effect of small water-soluble, hydrophobic ligand 2,4-dinitrophenol (2,4-DNP) on TTR amyloid formation has been tested. 2,4-DNP binds to TTR both at acidic and physiological pH, as shown by the quenching of TTR intrinsic fluorescence. Interestingly, 2,4-DNP not only binds to TTR at acidic pH but also inhibits amyloid fibril formation as shown by the light scattering and Congo red-binding assay. Inhibition of fibril formation by 2,4-DNP appears to be through the stabilization of TTR tetramer upon binding to the protein, which includes active site. These findings may have implications for the development of mechanism based small molecular weight compounds as therapeutic agents for the prevention/inhibition of the amyloid diseases., Systemic deposition of transthyretin (TTR) amyloid fibrils is always observed in familial amyloidotic polyneuropathy, senile systemic amyloidosis and familial amyloidotic cardiomyopathy patients. Destabilization of the molecule leads to a cascade of events which result in fibril formation. The destabilization of a native protein with consequent conformational changes appears to be a common link in several human amyloid diseases. Intensive research has been directed towards finding small molecules that could work as therapeutic agents for the prevention/inhibition of amyloid diseases through stabilization of the native fold of the potentially amyloidogenic protein. This work provides insight into the structural determinants of the highly stabilizing effects of 2,4-dinitrophenol on wild-type TTR. It is also shown that similar interactions are established between this molecule and two highly amyloidogenic TTR variants: TTR L55P and TTR Y78F. In the three crystal complexes, 2,4-dinitrophenol occupies the two hormone-binding sites of the TTR tetramer. As a result of 2,4-dinitrophenol binding, the two dimers in the TTR tetramer become closer, increasing the stability of the protein. The three-dimensional structures now determined allow a comprehensive description of key interactions between transthyretin and 2,4-dinitrophenol, a small compound that holds promise as a template for the design of a therapeutical drug for amyloid diseases., For more Mechanism of Action (Complete) data for 2,4-Dinitrophenol (24 total), please visit the HSDB record page.
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Product Name

2,4-Dinitrophenol

Color/Form

Pale yellow platelets or leaflets from water, Yellowish to yellow orthorhombic crystals

CAS RN

51-28-5, 1326-82-5
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-DINITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

234 to 237 °F (NTP, 1992), 114.8 °C, 112 °C
Record name 2,4-DINITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8574
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-Dinitrophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04528
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,4-Dinitrophenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-DINITROPHENOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A mixture of 183 parts of 2,4-dinitrochlorobenzene, 16 parts of 2,4-dinitrophenol and 3 parts of 2,4-dinitromethoxyethoxybenzene is saponified to 2,4-dinitrophenol in a mixture of 303 parts of 33% strength sodium hydroxide solution and 3,000 parts of water at 95° C. under an atmosphere of air. The resulting suspension i adjusted to a pH value of 3.5 by adding 185 parts of 31% strength hydrochloric acid. After 10 parts of the sodium salt of a naphthalenesulfonic acid formaldehyde condensation product (dispersing agent), 1 part of iron(III) chloride and 1 part of iodine trichloride have been added, 650 parts of 13 percent strength by weight chlorine bleach liquor (containing 150 g of active chlorine per liter) are added dropwise at 10° C. in the course of 8 hours, the pH increasing meanwhile. In the course of the addition, the pH reaches a value of 4.5. After it has reached this value, the pH is caused to remain, during the chlorination, within the range 4-4.5 by the simultaneous addition of 36 parts of 31% strength hydrochloric acid during the dropwise addition of the remainder of the chlorine bleach liquor. The pH of the suspension is then adjusted to a value of 1.0 by means of 170 parts of 31% strength hydrochloric acid, and small amounts of sodium hypochlorite still present are destroyed by means of 15 parts of 40% strength sodium bisulfite solution. The resulting product is then isolated by being filtered off at about 10° C. 200 parts of pale yellow 6-chloro-2,4-dinitrophenol (melting point: 101°-109° C.), now only containing traces (0.5%) of 2,4-dinitrophenol, are obtained.
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150 g
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2,4-dinitromethoxyethoxybenzene
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Synthesis routes and methods II

Procedure details

A mixture of water and 2,4-dinitrochlorobenzene is heated to boil. An aqueous sodium hydroxide solution is added dropwise thereto and the mixture is stirred under heating to boil for 1 h to form 2,4-dinitrophenol. Then sodium polysulfide is added dropwise thereto over a period of 3 to 4 h while maintaining a boiling state to promote vulcanization for 24 h under exiling water.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dinitrophenol
Reactant of Route 2
Reactant of Route 2
2,4-Dinitrophenol
Reactant of Route 3
Reactant of Route 3
2,4-Dinitrophenol
Reactant of Route 4
2,4-Dinitrophenol
Reactant of Route 5
Reactant of Route 5
2,4-Dinitrophenol
Reactant of Route 6
Reactant of Route 6
2,4-Dinitrophenol

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